2-Cyclopentylsulfanyl-3-iodo-pyridine
Overview
Description
2-Cyclopentylsulfanyl-3-iodo-pyridine is a chemical compound that belongs to the class of pyridine derivatives. It is known for its potent inhibitory effects on protein kinase B (PKB), a key regulator of cell survival and proliferation. This compound has been extensively studied for its potential therapeutic applications in cancer and other diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of iodotrimethylsilane as a catalyst for the iodination process . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for 2-Cyclopentylsulfanyl-3-iodo-pyridine may involve large-scale iodination and thiolation reactions. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentylsulfanyl-3-iodo-pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The cyclopentylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.
Cross-Coupling: Palladium catalysts such as Pd(PPh₃)₄ and bases like potassium carbonate (K₂CO₃) are commonly employed.
Major Products Formed
Substitution Reactions: Various substituted pyridine derivatives.
Oxidation: Sulfoxides and sulfones.
Cross-Coupling: Biaryl and heteroaryl compounds.
Scientific Research Applications
2-Cyclopentylsulfanyl-3-iodo-pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its inhibitory effects on protein kinase B (PKB), making it a valuable tool in cell signaling research.
Medicine: Investigated for its potential therapeutic applications in cancer treatment due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Cyclopentylsulfanyl-3-iodo-pyridine involves the inhibition of protein kinase B (PKB). This inhibition disrupts the PKB signaling pathway, which is crucial for cell survival and proliferation. By targeting PKB, the compound can induce apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth.
Comparison with Similar Compounds
Similar Compounds
2-Iodopyridine: A halopyridine with similar iodination at the 2-position.
3-Iodopyridine: Similar iodination at the 3-position but lacks the cyclopentylsulfanyl group.
4-Iodopyridine: Iodination at the 4-position, used in different synthetic applications.
Uniqueness
2-Cyclopentylsulfanyl-3-iodo-pyridine is unique due to its dual functional groups: the cyclopentylsulfanyl group at the 2-position and the iodine atom at the 3-position. This combination provides distinct chemical reactivity and biological activity, making it a valuable compound in both synthetic chemistry and biomedical research.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-3-iodopyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INS/c11-9-6-3-7-12-10(9)13-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXJYQXDMGAESG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=C(C=CC=N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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